2'-Chloro-2'-deoxyuridine

概要

説明

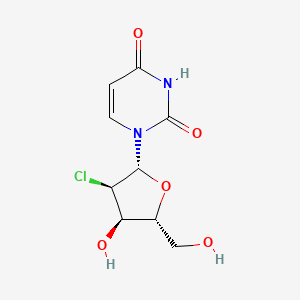

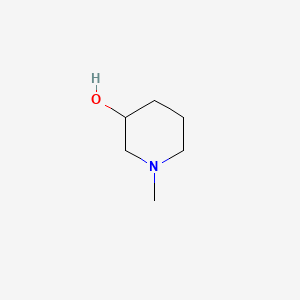

2'-Chloro-2'-deoxyuridine is a modified nucleoside analog that has been studied for its potential antiviral properties. The molecular and crystal structure of this compound has been determined, showing that it crystallizes in an orthorhombic space group and retains a conformation similar to other pyrimidine nucleoside structures. Despite the chloro substitution at the 2' position, the compound does not exhibit significant differences in bond lengths, angles, or torsional angles compared to unmodified ribose residues in the same conformation .

Synthesis Analysis

The synthesis of 2'-chloro-2'-deoxyuridine and related compounds involves various chemical reactions. For instance, 5-substituted 2'-deoxyuridines have been synthesized using palladium-catalyzed coupling reactions, which include the formation of 5-(5-chlorothienyl-2-yl)-2'-deoxyuridine, a compound with potent activity against herpes simplex virus type 1 . Additionally, lithiation of protected 2'-deoxyuridine derivatives followed by reaction with electrophiles provides a general and regiospecific route to various 6-substituted 2'-deoxyuridines . Radioiodinated 2'-deoxyuridine has also been synthesized through iododemercuration, demonstrating the versatility of synthetic approaches for halogenated nucleosides .

Molecular Structure Analysis

The molecular structure of 2'-chloro-2'-deoxyuridine has been extensively analyzed. X-ray crystallography has revealed that the conformation of the base relative to the sugar is anti, and the conformation about the C(4')-C(5') bond is gauche,gauche. The 2'-chloro-2'-deoxyribose is puckered with C(2')-endo, which is consistent with other pyrimidine nucleoside structures . Vibrational studies using FTIR and FT-Raman spectroscopy have assigned the normal modes of vibration, indicating coupling between the chlorouracil base and the deoxyribose moiety .

Chemical Reactions Analysis

Chemical reactions involving 2'-chloro-2'-deoxyuridine and its analogs are crucial for understanding their biological activity and potential therapeutic applications. The conversion of 5-chloromethyl-2'-deoxyuridine to various derivatives, such as 5-methoxymethyl and 5-azidomethyl-2'-deoxyuridines, demonstrates the reactivity of the chloromethyl group and its utility in further chemical modifications . The hydrolysis of 3-(2-hydroxyethyl)-2'-deoxycytidine to 3-(2-hydroxyethyl)-2'-deoxyuridine under physiological conditions is another example of a relevant chemical reaction that impacts the stability and behavior of these nucleoside analogs in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-chloro-2'-deoxyuridine are influenced by its molecular structure. The crystallographic analysis provides insights into its solid-state properties, such as crystal packing and hydrogen bonding patterns . The vibrational spectroscopy studies contribute to the understanding of its chemical bonding and the impact of the chloro substitution on the nucleoside's dynamics . The pH-dependent hydrolysis behavior of related compounds also highlights the importance of environmental conditions on the stability and reactivity of these nucleoside analogs .

科学的研究の応用

Molecular and Crystal Structure

- Molecular and Crystal Structure Analysis : The molecular and crystal structure of 2'-Chloro-2'-deoxyuridine has been determined using three-dimensional X-ray data. This research reveals that its conformational parameters are similar to other pyrimidine nucleoside structures, which is significant for understanding its properties in various applications (Suck, Saenger, & Hobbs, 1972).

Applications in Genome Modification

- Potential Genome Modification Component : 5-Chloro-2'-deoxyuridine has been explored as a component of a chemically modified genome, particularly focusing on its impact on duplex stability and DNA polymerase incorporation properties. This includes its successful combination with 7-deaza-2'-deoxyadenosine for stable duplex formation and synthesis of long constructs (Eremeeva, Abramov, Marlière, & Herdewijn, 2016).

Antiviral Research

- Antiviral Agent Synthesis : Synthesis of compounds like 5-(5-bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine, derivatives of 2'-deoxyuridines, have demonstrated potent activity against herpes simplex virus type 1 and varicella-zoster virus. These findings suggest potential antiviral applications of 2'-Chloro-2'-deoxyuridine related compounds (Wigerinck et al., 1991).

Chemical Reaction Analysis

- Chemical Reaction Study with Cysteine : Research on 5-Chloro-2'-deoxyuridine's reaction with cysteine reveals it doesn't react appreciably at pH 7 but forms 5-(cystein-S-yl)-2'-deoxyuridine at pH 12. This study helps understand the chemical behavior of 2'-Chloro-2'-deoxyuridine under different conditions (Pal, 1978).

作用機序

Target of Action

2’-Chloro-2’-deoxyuridine is a purine nucleoside analog . Its primary targets are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the biosynthesis of DNA, making them important targets for antitumor activity .

Biochemical Pathways

The compound affects the pathways related to DNA synthesis and uracil metabolism . It leads to an increase in 2’-deoxyinosine production, a behavior previously seen in the presence of reactive oxygen species (ROS) stress . Increased 2’-deoxyuridine is also observed, suggesting changes in DNA damage and uracil metabolism .

Pharmacokinetics

It’s known that the compound is converted to deoxyuridine triphosphate during dna synthesis . More research is needed to fully understand the ADME properties of 2’-Chloro-2’-deoxyuridine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 2’-Chloro-2’-deoxyuridine’s action include the inhibition of DNA synthesis and induction of apoptosis . This leads to broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-2’-deoxyuridine. For instance, the enzymatic activity of 2’-deoxyribosyltransferase, which is involved in the synthesis of 2’-deoxyadenosine from 2’-deoxyuridine, was found to be optimal at 40°C and pH 6.5

Safety and Hazards

特性

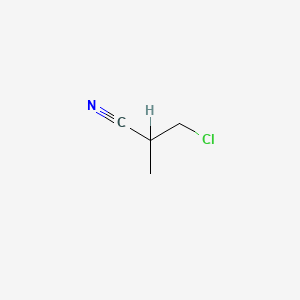

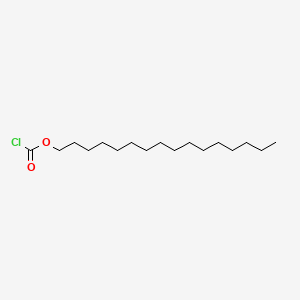

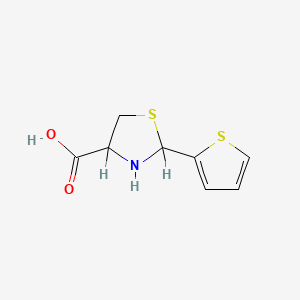

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTUXDQKWDTKSI-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-2'-deoxyuridine | |

CAS RN |

4753-04-2 | |

| Record name | 2'-Chloro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: ClUDP acts as a mechanism-based inactivator of RNR. [, , ] It mimics the natural substrate and binds to the enzyme's active site. RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. [, ] During this process, ClUDP undergoes enzymatic reactions that lead to the formation of 3'-keto-2'-deoxyuridine triphosphate (3'-keto-dUTP). [, ] 3'-keto-dUTP is unstable and decomposes into 2-methylene-3(2H)-furanone, which irreversibly alkylates the RNR enzyme, leading to its inactivation. [] This inactivation disrupts DNA synthesis and ultimately leads to cell death. []

ANone: While the provided research focuses heavily on the interaction of ClUDP with RNR, it does not explicitly detail its molecular formula, weight, or spectroscopic data. For detailed structural information, it is recommended to consult chemical databases and literature specifically dedicated to the chemical characterization of ClUDP.

A: Yes, research suggests that the type of halogen at the 2' position affects the transport of these modified nucleosides. While 2'-fluoro-2'-deoxyuridine effectively accelerates thymidine efflux from human erythrocytes, 2'-chloro-2'-deoxyuridine and 2'-bromo-2'-deoxyuridine show less pronounced effects. In contrast, 2'-iodo-2'-deoxyuridine does not impact thymidine efflux. [] This indicates that the size and electronegativity of the halogen substituent influence the interaction with the nucleoside transport mechanism.

A: Studies utilizing [3'-3H]ClUTP have provided valuable insights into the mechanism. When reacted with RNR in the presence of a reducing agent like NaBH4, [3H]-2'-deoxy-3'-ketouridine 5'-diphosphate is trapped. [] Analysis of the reduced ketone reveals that the hydrogen originally at the 3' position of ClUDP is transferred to the 2' position of 2'-deoxy-3'-keto-UDP. [] This confirms that RNR catalyzes a net 1,2-hydrogen shift during this process. []

A: Experiments with [3'-3H]ClUDP and prereduced RNR, as well as studies using oxidized RNR, indicate that the redox-active thiols of the RNR B1 subunit are not directly involved in the inactivation process by ClUDP. []

A: The research demonstrates that various 2'-halogenated ribo- and arabinonucleoside triphosphates can inactivate RNR. [] The presence of the 2'-halogen is essential for this inactivation as it initiates the formation of the 3'-keto-2'-deoxynucleotide intermediate, which subsequently decomposes into the enzyme-inactivating 2-methylene-3(2H)-furanone. [, ] The specific halogen used (fluorine, chlorine, etc.) can influence the partitioning between normal reduction to the deoxynucleotide and inactivation. [] For instance, 2'-fluoro-nucleotides primarily undergo normal reduction, while 2'-chloro-2'-deoxyuridine triphosphate leans more towards inactivation. []

A: Studies show that the partitioning between normal reduction and inactivation by ClUDP is pH-dependent. At higher pH values, the formation of the normal reduction product (dUTP) increases. [] For example, with 2'-chloro-2'-deoxyuridine triphosphate, increasing the pH from 6.1 to 8.3 led to a 2.8-fold increase in dUTP formation. [] This suggests that the protonation state of specific residues within the RNR active site influences the balance between these competing pathways.

A: Yes, recent research proposes that dideoxynucleosides might exert their effects through mechanisms beyond the commonly accepted DNA chain termination hypothesis. [] One proposed mechanism involves the initiation of inactivation at the RNR enzyme level, potentially impacting deoxynucleotide triphosphate (dNTP) pools. [] This is supported by observations of dNTP pool perturbations with AZT and in adenosine/coformycin experiments. [] Further investigation is needed to fully understand these alternative mechanisms and their implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)